REACTION_CXSMILES
|
[Cl-].COC[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[CH2:24]1[CH2:28][O:27][CH2:26][CH2:25]1.CC(C)([O-])C.[K+].[F:35][C:36]1[CH:37]=[C:38]([CH:44]2CCC(=O)[CH2:46][CH2:45]2)[CH:39]=[C:40]([F:43])[C:41]=1[F:42]>O>[F:35][C:36]1[CH:37]=[C:38]([CH:44]2[CH2:26][CH2:25][CH:24]([CH:28]=[O:27])[CH2:46][CH2:45]2)[CH:39]=[C:40]([F:43])[C:41]=1[F:42] |f:0.1,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].COC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].COC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
14.8 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=C(C1F)F)C1CCC(CC1)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for about one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with toluene
|
Type
|
WASH
|
Details
|
The extract was washed with a sodium chloride aqueous solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (eluent: toluene)
|
Type
|
CUSTOM
|
Details
|
The resulting purified material
|
Type
|
STIRRING
|
Details
|
was stirred in mixture solvent of 3N-hydrochloric acid 200 ml and THF 200 ml for 5 hours
|
Duration
|
5 h
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with toluene
|
Type
|
WASH
|
Details
|
The extract was washed with a saturated sodium bicarbonate aqueous solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with water, and dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
Toluene was distilled off
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=C(C1F)F)C1CCC(CC1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 43.3 mmol | |
AMOUNT: MASS | 10.5 g | |
YIELD: PERCENTYIELD | 66.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |